Cas no 21330-53-0 (6(Z)-Octadecenoyl chloride)

6(Z)-Octadecenoyl chloride is a monounsaturated fatty acid chloride derived from oleic acid, featuring a cis-configured double bond at the 6-position. This compound is primarily utilized as an acylating agent in organic synthesis, enabling the introduction of the 6(Z)-octadecenoyl moiety into target molecules. Its reactive chloride group facilitates efficient coupling with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The cis-unsaturation imparts flexibility and specific steric properties, making it valuable for lipid research, polymer modification, and surfactant production. The compound is typically handled under inert conditions due to its moisture sensitivity. High purity grades ensure consistent reactivity for precise synthetic applications.
6(Z)-Octadecenoyl chloride structure
6(Z)-Octadecenoyl chloride structure
Product Name:6(Z)-Octadecenoyl chloride
CAS No:21330-53-0
MF:C18H33ClO
MW:300.907025098801
CID:5092258
Update Time:2025-05-24

6(Z)-Octadecenoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 6-Octadecenoyl chloride, (6Z)-
    • 6(Z)-Octadecenoyl chloride
    • Inchi: 1S/C18H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3/b13-12-
    • InChI Key: ITHPEKLHWJURIR-SEYXRHQNSA-N
    • SMILES: C(Cl)(=O)CCCC/C=C\CCCCCCCCCCC

Experimental Properties

  • Density: 0.918±0.06 g/cm3(Predicted)
  • Boiling Point: 378.0±21.0 °C(Predicted)

6(Z)-Octadecenoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Larodan
46-1811-9-100mg
6(Z)-Octadecenoyl chloride
21330-53-0 >99%
100mg
€127.00 2025-03-07

Additional information on 6(Z)-Octadecenoyl chloride

Introduction to 6(Z)-Octadecenoyl chloride (CAS No. 21330-53-0) and Its Emerging Applications in Chemical Biology

6(Z)-Octadecenoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 21330-53-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unsaturated acyl chloride functional group, belongs to the class of long-chain fatty acid derivatives and exhibits unique chemical properties that make it a valuable tool in synthetic chemistry and drug development. The (Z)-configuration of the double bond in its molecular structure contributes to its distinct reactivity and biological interactions, positioning it as a key intermediate in the synthesis of bioactive molecules.

The molecular structure of 6(Z)-Octadecenoyl chloride consists of an 8-carbon unsaturated acyl chain terminated with a chlorine substituent, which facilitates its role as a versatile synthetic intermediate. This compound is particularly notable for its utility in the preparation of modified lipids, such as sphingolipids and phospholipids, which are critical components of cell membranes. The presence of the (Z)-double bond imparts a specific geometric arrangement that can influence the compound's interactions with biological targets, making it a promising candidate for designing novel therapeutic agents.

In recent years, advancements in synthetic methodologies have enabled more efficient and scalable production of 6(Z)-Octadecenoyl chloride, enhancing its accessibility for research applications. One of the most compelling aspects of this compound is its role in the development of lipid-based drug delivery systems. Liposomes and nanocarriers functionalized with derivatives of 6(Z)-Octadecenoyl chloride have shown promise in improving drug solubility, targeting specificity, and controlled release profiles. These innovations are particularly relevant in oncology, where targeted delivery of chemotherapeutic agents remains a critical challenge.

Moreover, research has highlighted the potential of 6(Z)-Octadecenoyl chloride in modulating cellular signaling pathways. The compound's ability to interact with membrane-bound receptors and enzymes suggests its utility in exploring mechanisms related to inflammation, neurodegeneration, and metabolic disorders. For instance, studies have demonstrated that fatty acid derivatives with similar structures can influence signaling cascades involving peroxisome proliferator-activated receptors (PPARs), which are central regulators of lipid metabolism and cellular differentiation.

Recent investigations have also explored the application of 6(Z)-Octadecenoyl chloride in synthetic biology and biotechnology. Its incorporation into lipid bilayers has been utilized to engineer stable artificial cell membranes, providing insights into membrane dynamics and protein function. Additionally, the compound's reactivity with nucleophiles has been leveraged in the synthesis of modified nucleic acids and RNA interference (RNAi) therapeutics, underscoring its versatility beyond traditional lipid chemistry.

The pharmaceutical industry has taken notice of these developments, with several companies investing in research to harness the potential of 6(Z)-Octadecenoyl chloride for next-generation therapeutics. Early-stage clinical trials are evaluating derivatives of this compound for their efficacy in treating conditions such as atherosclerosis and chronic inflammation. The growing body of evidence supporting its biological activity has positioned it as a cornerstone molecule in medicinal chemistry innovation.

From an industrial perspective, the production and purification of 6(Z)-Octadecenoyl chloride have been optimized to meet stringent quality standards required for pharmaceutical applications. Advances in catalytic processes have reduced environmental impact while improving yield, aligning with global trends toward sustainable chemistry. These efforts ensure that researchers and manufacturers can access high-purity material without compromising on efficiency or ecological responsibility.

The future prospects for 6(Z)-Octadecenoyl chloride are vast, with ongoing research exploring new synthetic pathways and applications. Collaborative efforts between academia and industry are expected to accelerate discoveries related to lipid-based therapeutics, diagnostics, and biotechnological innovations. As our understanding of cellular processes continues to evolve, compounds like 6(Z)-Octadecenoyl chloride will remain integral to advancing both fundamental science and applied technologies.

In conclusion,6(Z)-Octadecenoyl chloride (CAS No. 21330-53-0) represents a significant advancement in chemical biology and pharmaceutical research due to its unique structural features and versatile applications. Its role in drug delivery systems, modulation of cellular signaling pathways, and integration into synthetic biology underscores its importance as a multifunctional compound. As scientific exploration progresses,6(Z)-Octadecenoyl chloride is poised to play an increasingly pivotal role in shaping the future landscape of medicine and biotechnology.

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